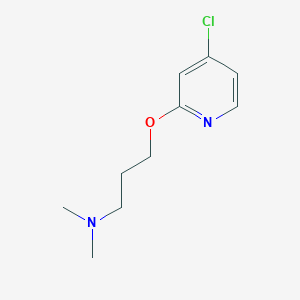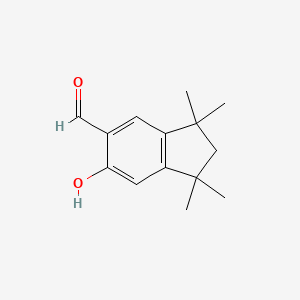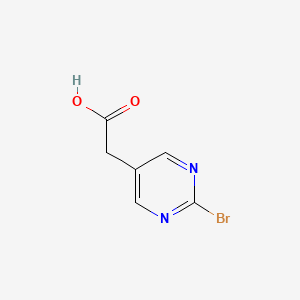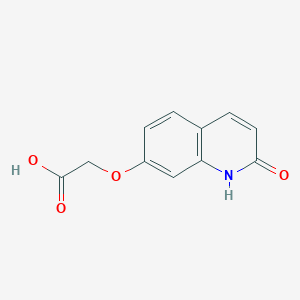
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications .
Vorbereitungsmethoden
The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidine derivative with an additional oxygen-containing functional group.
Wissenschaftliche Forschungsanwendungen
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions . The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine include:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
2-Ethoxy-3-trimethylsilanyl-pyridine: Another compound featuring a trimethylsilyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a trimethylsilyl group, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H23NO2Si |
|---|---|
Molekulargewicht |
217.38 g/mol |
IUPAC-Name |
trimethyl-[2-(pyrrolidin-3-yloxymethoxy)ethyl]silane |
InChI |
InChI=1S/C10H23NO2Si/c1-14(2,3)7-6-12-9-13-10-4-5-11-8-10/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
SLNDFPRFCHEGQM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCOC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)







![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)
